molecular formula C16H11ClF3N3OS B4085154 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole

4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole

Cat. No.: B4085154
M. Wt: 385.8 g/mol
InChI Key: ALAYEAFENXFQBD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is substituted with various functional groups, including chloro, fluoro, difluoromethylsulfanyl, and methoxyphenyl groups. These substitutions confer distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole typically involves multi-step organic reactions. The starting materials often include substituted anilines and triazole precursors. The key steps in the synthesis may involve:

    Nitration and Reduction: Nitration of a substituted aniline followed by reduction to form the corresponding amine.

    Cyclization: Formation of the triazole ring through cyclization reactions, often involving hydrazine derivatives.

    Substitution Reactions: Introduction of the chloro, fluoro, and methoxy groups through nucleophilic substitution reactions.

    Sulfur Introduction: Incorporation of the difluoromethylsulfanyl group using appropriate sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the difluoromethylsulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the triazole ring.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Biology: The compound can serve as a probe to investigate enzyme functions and protein interactions.

    Industrial Applications: It may be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-fluorophenyl)-3-(methylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole
  • 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(phenyl)-1,2,4-triazole
  • 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-hydroxyphenyl)-1,2,4-triazole

Uniqueness

The uniqueness of 4-(3-Chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic profiles, binding affinities, and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3OS/c1-24-11-5-2-9(3-6-11)14-21-22-16(25-15(19)20)23(14)10-4-7-13(18)12(17)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAYEAFENXFQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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